molecular formula C12H14N4O2S B5554353 3-(4-morpholinylmethyl)-5-(4-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione

3-(4-morpholinylmethyl)-5-(4-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No. B5554353
M. Wt: 278.33 g/mol
InChI Key: OIPNGUYKODAHAN-UHFFFAOYSA-N
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Description

The compound "3-(4-morpholinylmethyl)-5-(4-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione" belongs to a class of heterocyclic compounds incorporating the 1,3,4-oxadiazole ring, known for its diverse pharmacological activities. Research has focused on synthesizing derivatives to explore their biological and chemical properties.

Synthesis Analysis

Synthesis often involves the reaction of appropriate precursors under conditions that promote the formation of the 1,3,4-oxadiazole ring. Methods may include cyclization reactions using thiocarbohydrazide or thiosemicarbazide with various halogenated compounds in the presence of bases or catalysts.

Molecular Structure Analysis

Structural analysis through techniques such as X-ray diffraction reveals the compound's crystalline structure, including bond lengths, angles, and molecular conformation. The morpholine and pyridinyl groups introduce steric and electronic effects influencing the molecule's overall geometry and reactivity.

Chemical Reactions and Properties

This compound participates in reactions characteristic of its functional groups. The oxadiazole ring is reactive towards nucleophiles and electrophiles, depending on the substitution pattern. It may undergo further functionalization or participate in coupling reactions, contributing to the synthesis of more complex molecules.

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline form are determined by the compound's molecular structure. These properties are crucial for understanding the compound's behavior in different solvents and conditions, influencing its application in chemical synthesis and formulation.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are defined by the functional groups present in the molecule. The oxadiazole ring's presence imparts unique electronic characteristics, affecting the compound's stability and reactivity.

For more specific and detailed insights into the compound's synthesis, structure, and properties, the following references provide a wealth of information:

  • Jakubkienė et al. (2003) discussed the synthesis and biological activity of related oxadiazole derivatives, highlighting their anti-inflammatory properties (Jakubkienė et al., 2003).
  • Fun et al. (2011) and Dürüst et al. (1991) provided insights into the molecular structure and crystallography of oxadiazole compounds, contributing to the understanding of their chemical behavior and interaction patterns (Fun et al., 2011), (Dürüst et al., 1991).
  • Mamatha S.V et al. (2019) and Jasinski et al. (2009) explored the synthesis, characterization, and biological activity of oxadiazole derivatives, providing a comprehensive overview of their potential applications (Mamatha S.V et al., 2019), (Jasinski et al., 2009).

Scientific Research Applications

Biological and Pharmacological Properties

  • Antimicrobial and Antifungal Activities : 1,3,4-Oxadiazole derivatives, including those with morpholine groups, have been found to exhibit a broad spectrum of biological activities. These activities include antimicrobial and antifungal properties, which are attributed to the structural presence of the 1,3,4-oxadiazole ring and morpholine moiety. These compounds have shown effectiveness against various bacterial and fungal strains, underscoring their potential as bases for developing new antimicrobial agents (Naik & Chikhalia, 2007).

  • Antituberculosis and Anti-inflammatory Activities : Morpholine derivatives have demonstrated notable antituberculosis activity. For instance, certain synthesized compounds containing the 1,3,4-oxadiazole structure combined with morpholine have shown remarkable effectiveness against tuberculosis, with minimal inhibitory concentration values indicating strong activity. Additionally, these compounds have exhibited anti-inflammatory effects, making them candidates for further research in the development of treatments for inflammatory diseases (Mamatha S.V et al., 2019).

  • Anticancer Potential : Research has also explored the anticancer properties of 1,3,4-oxadiazole derivatives, including those with morpholine components. These compounds have been evaluated against various cancer cell lines, with some derivatives showing promising results in inhibiting cancer cell growth. The anticancer activity is linked to the structural features of the oxadiazole ring and morpholine group, which may interact with biological targets in cancer cells (Jakubkienė et al., 2003).

  • Chemical Synthesis and Characterization : Beyond their biological activities, compounds featuring the 1,3,4-oxadiazole core and morpholine groups have been the subject of studies focused on their synthesis and structural characterization. These studies provide valuable insights into the chemical properties and potential applications of these compounds in various fields, including materials science and pharmaceutical research (Gezginci et al., 2001).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often determined through biological testing and is highly dependent on the specific activities of the compound .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies. It’s important to handle all compounds with appropriate safety precautions until their toxicological properties are known .

Future Directions

The future directions for the study of a compound depend on its observed properties and activities. If a compound shows promising biological activity, it may be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

3-(morpholin-4-ylmethyl)-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c19-12-16(9-15-5-7-17-8-6-15)14-11(18-12)10-1-3-13-4-2-10/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPNGUYKODAHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C(=S)OC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Morpholinomethyl)-5-(4-pyridyl)-1,3,4-oxadiazole-2-thione

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